[1-[(2-chlorophenyl)methyl]indol-3-yl] carbamimidothioate
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Overview
Description
[1-[(2-chlorophenyl)methyl]indol-3-yl] carbamimidothioate is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(2-chlorophenyl)methyl]indol-3-yl] carbamimidothioate typically involves the reaction of 2-chlorobenzyl chloride with indole-3-carboxaldehyde in the presence of a base to form the intermediate [1-[(2-chlorophenyl)methyl]indol-3-yl]methanol. This intermediate is then reacted with thiourea under acidic conditions to yield the final product, this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of environmentally benign reagents, can make the industrial production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
[1-[(2-chlorophenyl)methyl]indol-3-yl] carbamimidothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [1-[(2-chlorophenyl)methyl]indol-3-yl] carbamimidothioate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Known for its anticancer properties.
2-phenylindole: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
[1-[(2-chlorophenyl)methyl]indol-3-yl] carbamimidothioate is unique due to the presence of the chlorophenyl and carbamimidothioate groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications compared to other indole derivatives .
Properties
Molecular Formula |
C16H14ClN3S |
---|---|
Molecular Weight |
315.8 g/mol |
IUPAC Name |
[1-[(2-chlorophenyl)methyl]indol-3-yl] carbamimidothioate |
InChI |
InChI=1S/C16H14ClN3S/c17-13-7-3-1-5-11(13)9-20-10-15(21-16(18)19)12-6-2-4-8-14(12)20/h1-8,10H,9H2,(H3,18,19) |
InChI Key |
OVMNPHWMRCLPLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)SC(=N)N)Cl |
Origin of Product |
United States |
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